Benz(a)anthracen-4-ol
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Overview
Description
Benz(a)anthracen-4-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the fourth carbon of the benz(a)anthracene structure. This compound is known for its complex structure, consisting of four fused benzene rings, and is produced during the incomplete combustion of organic matter such as fossil fuels, wood, and tobacco. This compound is of significant interest due to its potential environmental and health impacts, including its carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracen-4-ol typically involves the hydroxylation of benz(a)anthracene. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen. The reaction conditions often include moderate temperatures (50-100°C) and pressures to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes where benz(a)anthracene is exposed to hydroxylating agents under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the hydroxylation process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted this compound derivatives .
Scientific Research Applications
Benz(a)anthracen-4-ol has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research focuses on its interactions with biological macromolecules, including DNA and proteins, to understand its genotoxic and carcinogenic effects.
Medicine: Studies investigate its potential role in cancer development and its use as a biomarker for exposure to PAHs.
Industry: It is used in the development of materials with specific photophysical properties, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of benz(a)anthracen-4-ol involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can form DNA adducts, causing mutations and potentially leading to carcinogenesis. The compound also induces oxidative stress, contributing to its toxic effects .
Comparison with Similar Compounds
Similar Compounds
- Benz(a)anthracene
- Benzo(a)pyrene
- Chrysene
- Anthracene
Uniqueness
Benz(a)anthracen-4-ol is unique due to the presence of the hydroxyl group, which significantly influences its chemical reactivity and biological interactions. This functional group makes it more reactive in oxidation and substitution reactions compared to its parent compound, benz(a)anthracene .
Properties
CAS No. |
5133-12-0 |
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Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[a]anthracen-4-ol |
InChI |
InChI=1S/C18H12O/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11,19H |
InChI Key |
SHALOZQVRPXYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4O |
Origin of Product |
United States |
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